molecular formula C10H9BrClN5 B8390299 5-bromo-2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine

5-bromo-2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Cat. No.: B8390299
M. Wt: 314.57 g/mol
InChI Key: XJGFNTPUWFEDAW-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with bromine, chlorine, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the pyrazole ring followed by its attachment to the pyrimidine core. The bromine and chlorine substitutions are introduced through halogenation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium tert-butoxide can be used.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens.

Scientific Research Applications

5-bromo-2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular pathways.

    Chemical Biology: It serves as a tool compound to probe the function of specific proteins and enzymes in biological systems.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for cancer treatment.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloro-N-(3-methyl-1H-pyrazol-5-yl)pyrimidin-4-amine
  • 5-bromo-2-chloro-N-(3-phenyl-1H-pyrazol-5-yl)pyrimidin-4-amine
  • 5-bromo-2-chloro-N-(3-ethyl-1H-pyrazol-5-yl)pyrimidin-4-amine

Uniqueness

The uniqueness of 5-bromo-2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine lies in its cyclopropyl group, which imparts distinct steric and electronic properties. This can influence its binding affinity and selectivity towards specific biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C10H9BrClN5

Molecular Weight

314.57 g/mol

IUPAC Name

5-bromo-2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine

InChI

InChI=1S/C10H9BrClN5/c11-6-4-13-10(12)15-9(6)14-8-3-7(16-17-8)5-1-2-5/h3-5H,1-2H2,(H2,13,14,15,16,17)

InChI Key

XJGFNTPUWFEDAW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2)NC3=NC(=NC=C3Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-2,4-dichloropyrimidine (15.4 g, 67.6 mmol), 5-cyclopropyl-1H-pyrazol-3-ylamine (10.0 g, 81.3 mmol) and diisopropylethylamine (17 mL, 102 mmol) in 1-butanol (150 mL) was heated to 80° C. for 1 h. The solid that formed was collected by filtration and washed with acetonitrile to give the desired product (15.8 g, 75%) as a white solid.
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15.4 g
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150 mL
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75%

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